2-Chloro-5-trimethylsilanylethynyl-pyridine

Catalog No.
S1899974
CAS No.
263012-81-3
M.F
C10H12ClNSi
M. Wt
209.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-trimethylsilanylethynyl-pyridine

CAS Number

263012-81-3

Product Name

2-Chloro-5-trimethylsilanylethynyl-pyridine

IUPAC Name

2-(6-chloropyridin-3-yl)ethynyl-trimethylsilane

Molecular Formula

C10H12ClNSi

Molecular Weight

209.75 g/mol

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3

InChI Key

CGJKMVMYUJVZRQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Cl

2-Chloro-5-trimethylsilanylethynyl-pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a trimethylsilanylethynyl moiety. The molecular formula for this compound is C${10}$H${12}$ClN, and its molecular weight is approximately 185.66 g/mol. The presence of the trimethylsilanylethynyl group enhances its reactivity and potential applications in various

, primarily due to the presence of the chloro and ethynyl groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Cross-Coupling Reactions: It can participate in coupling reactions with other organometallic reagents, facilitating the formation of more complex structures .
  • Dehydrohalogenation: Under certain conditions, it can lose hydrogen chloride to form an alkyne derivative, which may further react with other electrophiles .

The synthesis of 2-chloro-5-trimethylsilanylethynyl-pyridine typically involves:

  • Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
  • Chlorination: A chlorinating agent (e.g., phosphorus oxychloride) is used to introduce the chloro group at the 2-position of the pyridine ring.
  • Trimethylsilylation: The trimethylsilanylethynyl group can be introduced through a reaction with trimethylsilylacetylene in the presence of a base such as potassium carbonate .
  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

The unique properties of 2-chloro-5-trimethylsilanylethynyl-pyridine make it valuable in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Development: Potential applications as a pharmacological agent targeting specific receptors in neurological pathways .

Interaction studies involving 2-chloro-5-trimethylsilanylethynyl-pyridine focus on its reactivity with biological macromolecules and its role as a ligand in receptor systems. These studies help elucidate its mechanism of action and potential therapeutic effects. Further research is needed to fully understand its interactions within biological systems and its efficacy as a drug candidate.

Several compounds share structural similarities with 2-chloro-5-trimethylsilanylethynyl-pyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-methylpyridineContains a methyl group instead of trimethylsilanylethynylSimpler structure; less steric hindrance
3-Chloro-5-trimethylsilanylethynylpyridineDifferent position for chloro substitutionMay exhibit different reactivity patterns
2-Chloro-5-(chloromethyl)pyridineContains chloromethyl instead of trimethylsilanylethynylIncreased electrophilicity due to multiple halogens

These comparisons highlight the unique features of 2-chloro-5-trimethylsilanylethynyl-pyridine, particularly its enhanced reactivity due to the bulky trimethylsilanylethynyl group, which may influence its behavior in

Wikipedia

2-Chloro-5-trimethylsilanylethynyl-pyridine

Dates

Modify: 2023-08-16

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